Etipirium iodide

Description

Nomenclature and Classification within Pharmaceutical Chemistry

The systematic naming and classification of a pharmaceutical substance are fundamental to its identification and role in research and development. Etipirium (B12819344) iodide is formally recognized by several international chemical and pharmaceutical bodies.

Its designation as an International Nonproprietary Name (INN) is "etipirium iodide". who.intwho.int The World Health Organization (WHO) assigns INNs to ensure that a substance is recognized by a unique and globally understood name. scribd.com The chemical name for the compound is 1-(2-hydroxyethyl)-1-methylpyrrolidinium iodide benzilate (ester). who.intncats.io It is also known by the common name IMPE. ncats.io

Pharmacologically, this compound is classified as an antihaemorrhagic and spasmolytic agent. ncats.io Within the INN system, the nomenclature of etipirium places it among other quaternary ammonium (B1175870) compounds, which are often associated with anticholinergic or antimuscarinic activity. who.intwho.int This classification is based on its chemical structure, specifically the quaternary nitrogen atom within the pyrrolidinium (B1226570) ring, which is a common feature of this class of drugs.

Table 1: Chemical and Pharmacological Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

|---|---|---|

| International Nonproprietary Name (INN) | This compound | who.int, who.int, legislation.gov.uk |

| Chemical Name | 1-(2-hydroxyethyl)-1-methylpyrrolidinium iodide benzilate (ester) | who.int, ncats.io |

| Common Name | IMPE | ncats.io |

| CAS Number | 3478-15-7 | europa.eu, legislation.gov.uk, scribd.com |

| Molecular Formula | C21H26INO3 | europa.eu |

| Pharmacological Class | Antihaemorrhagic, Spasmolytic | ncats.io |

| Chemical Class | Quaternary ammonium compound | who.int, who.int |

Historical Context and Evolution in Scientific Literature

The history of this compound in scientific literature begins with its inclusion in the World Health Organization's lists of pharmaceutical substances. It was first published as a Proposed International Nonproprietary Name in the WHO Chronicle. who.int Following the established procedure for the selection of INNs, which allows for comments or objections, it was later adopted as a Recommended INN. who.intscribd.com This process, initiated in the 1950s, provides standardized names for use in pharmacopoeias, labeling, and scientific literature worldwide. scribd.com

By the early 1990s, this compound was a recognized pharmaceutical substance within international regulatory and trade frameworks. It was included in lists compiled by the U.S. International Trade Commission for the Harmonized Commodity Description and Coding System (HS) as part of negotiations for pharmaceutical agreements. usitc.gov Furthermore, it has been listed in various international tariff and customs regulations, including those of the European Union and Canada, which identify specific pharmaceutical substances for duty-free treatment. legislation.gov.ukcbsa-asfc.gc.ca Its consistent appearance in these official documents over several decades underscores its established status as a distinct chemical entity in the global pharmaceutical catalog. scribd.comnih.gov

Current Research Landscape and Academic Significance

In the contemporary research environment, this compound is primarily of academic interest due to its well-defined structure as a quaternary ammonium anticholinergic agent. Its current significance is not as a standalone therapeutic agent but rather as a reference compound or a component in the research and development of new therapeutic strategies.

Recent patent literature highlights its role in the context of developing combination therapies, particularly for neurological disorders such as dementia. google.com These patents often describe compositions that combine a primary therapeutic agent, such as an acetylcholinesterase inhibitor (AChEI), with a peripherally acting anticholinergic agent like this compound. google.comgoogle.comgoogle.com The scientific premise in this research is to use a compound like this compound to counteract peripheral side effects of a primary drug, thereby potentially allowing for improved treatment regimens. google.com

This compound is cited in these studies as a representative peripheral antimuscarinic agent. google.comgoogleapis.com Its molecular structure, featuring a permanently charged quaternary ammonium head, restricts its ability to cross the blood-brain barrier, thus confining its anticholinergic action primarily to the peripheral nervous system. This property makes it a useful tool or component in experimental pharmacology where central nervous system effects are to be avoided. While detailed new studies on the compound itself are limited, its continued citation in patent literature demonstrates its enduring academic significance as a well-characterized example of a peripheral anticholinergic compound. google.comgoogle.comgoogle.comgoogleapis.com

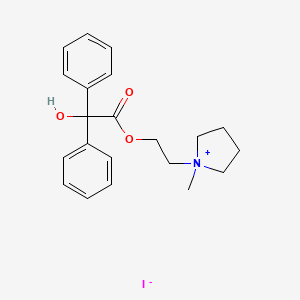

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3478-15-7 |

|---|---|

Molecular Formula |

C21H26INO3 |

Molecular Weight |

467.3 g/mol |

IUPAC Name |

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;iodide |

InChI |

InChI=1S/C21H26NO3.HI/c1-22(14-8-9-15-22)16-17-25-20(23)21(24,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13,24H,8-9,14-17H2,1H3;1H/q+1;/p-1 |

InChI Key |

PCLIRWBVOVZTOK-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |

Canonical SMILES |

C[N+]1(CCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |

Other CAS No. |

3478-15-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Etipirium Iodide

Strategies for Quaternary Ammonium (B1175870) Iodide Synthesis

The formation of quaternary ammonium iodides, including etipirium (B12819344) iodide, relies on established chemical reactions that create a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com

Established Reaction Pathways for Etipirium Iodide Formation

The primary method for synthesizing quaternary ammonium salts is through the quaternization of tertiary amines. This involves the reaction of a tertiary amine with an alkyl halide. In the case of this compound, this would likely involve the reaction of a tertiary amine precursor with an appropriate iodo-containing electrophile.

A general and widely used method for forming quaternary ammonium iodides is the reaction of a tertiary amine with methyl iodide. dtic.mil This reaction is often exothermic and can be completed in a few minutes to a few hours at room temperature. dtic.mil The resulting quaternary ammonium iodide often precipitates from the reaction mixture and can be collected by filtration. dtic.mil For other alkyl groups, the corresponding alkyl iodide, such as ethyl iodide, can be used. wikipedia.org

Another established pathway involves anion exchange. A quaternary ammonium salt with a different anion, such as a bromide, can be converted to the corresponding iodide salt. google.com This can be achieved through processes like using an ion exchange resin. google.com

Development of Novel Synthetic Routes and Precursors

Research into the synthesis of quaternary ammonium compounds is ongoing, with a focus on developing more efficient and environmentally friendly methods. google.comiiserpune.ac.inmdpi.com For the synthesis of this compound, novel precursors could include specialized tertiary amines and iodinated compounds designed to improve reaction yields and purity.

One innovative approach involves the use of arylboronate esters as precursors for aryl iodides, which can then be used in subsequent reactions. nih.gov These esters can be converted to radioiodinated aryl iodides, a technique that could potentially be adapted for the synthesis of complex molecules. nih.gov Another modern method involves the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine in the absence of metal catalysts. acs.orgnih.gov This reaction proceeds by the oxidation of arylhydrazines to form arenediazonium salts, which then react to form the aryl iodide. acs.orgnih.gov

The choice of solvent and reaction conditions can also be considered a component of novel synthetic strategies. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to influence the course of iodination reactions. acs.org The impact of different synthetic routes and solvents has been shown to significantly affect the structural and physical properties of the resulting lead iodide materials, a principle that can be extended to other iodide-containing compounds. rsc.org

Derivatization and Structural Modification Approaches

The modification of this compound's structure can lead to the creation of analogues and homologues with potentially different chemical and physical properties.

Design Principles for Analogues and Homologues

The design of analogues and homologues of this compound would involve systematic changes to its molecular structure. This could include:

Altering the Alkyl Chains: The ethyl group on the ester or the methyl group on the pyrrolidinium (B1226570) ring could be replaced with other alkyl groups (e.g., propyl, butyl) to create a homologous series.

Modifying the Aromatic Rings: Substituents could be introduced onto the phenyl rings of the diphenylacetate moiety.

Changing the Ester Linkage: The length of the ester chain could be varied, or it could be replaced with other functional groups like amides.

Varying the Quaternary Ammonium Group: The pyrrolidinium ring could be replaced with other cyclic or acyclic amine structures.

The synthesis of a series of halomethylated quaternary ammonium salts has been demonstrated, where variations in the structure led to different biological activities. mdpi.com

Investigation of Substituent Effects on Chemical Reactivity

The introduction of different substituents to the this compound structure would be expected to alter its chemical reactivity. The electronic and steric effects of these substituents can influence reaction rates and mechanisms.

For example, in nucleophilic substitution reactions, the nature of the nucleophile and the substrate, including any substituents, affects the activation parameters of the reaction. researchgate.net The relative reactivity of alkyl iodides, such as methyl iodide versus ethyl iodide, in these reactions is influenced by factors like partial desolvation of the nucleophile during the transition state. researchgate.net

The table below illustrates how substituents can affect the pKa of aromatic amines, which in turn would influence their reactivity in quaternization reactions. dtic.mil

| Aniline Derivative | pKa |

| p-bromoaniline | 3.86 |

| p-anisidine | 5.34 |

| m-nitroaniline | 2.45 |

This interactive data table is based on findings from a study on a new method for the synthesis of quaternary ammonium compounds. dtic.mil

Application of Iodine/Iodide in Advanced Organic Synthesis

Iodine and iodide ions are versatile reagents and catalysts in a wide array of advanced organic transformations. mdpi.comthieme-connect.comresearchgate.netrsc.org Their utility stems from the unique properties of the iodine atom. thieme-connect.com

Molecular iodine (I₂) can act as a mild Lewis acid, catalyzing reactions such as esterification, transesterification, and the acylation of alcohols and phenols. thieme-connect.comresearchgate.net It is also an effective oxidizing agent and is used in various iodination reactions. mdpi.comrsc.org

The iodide ion (I⁻) is a good nucleophile and a good leaving group, making it valuable in substitution reactions. wikipedia.orgtestbook.com It is also a key component in the synthesis of various iodinated organic compounds, which are important intermediates in organic synthesis. mdpi.com For instance, aryl iodides are crucial precursors in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions for forming carbon-carbon bonds. wikipedia.org

Recent advances in iodination chemistry focus on developing greener and more atom-efficient methods, often using molecular iodine or iodide salts in combination with environmentally friendly oxidants. mdpi.com The synthesis of vinyl iodides, for example, is important for creating stereospecific building blocks for natural product synthesis. wikipedia.org Methods for their synthesis include the iodination of alkynes and the conversion of aldehydes or ketones to vinyl iodides through reactions like the Barton's hydrazone iodination or the Takai olefination. wikipedia.org

The table below summarizes some applications of iodine and iodide in organic synthesis.

| Reagent | Application | Example Reaction |

| **Molecular Iodine (I₂) ** | Lewis Acid Catalyst | Esterification of carboxylic acids |

| Oxidizing Agent | α-Iodination of carbonyl compounds | |

| Iodide Ion (I⁻) | Nucleophile | Synthesis of alkyl iodides from alcohols |

| Precursor | Formation of aryl iodides for cross-coupling reactions |

Molecular and Cellular Mechanism of Action Investigations of Etipirium Iodide

Target Identification and Characterization

Etipirium (B12819344) iodide is pharmacologically classified as a muscarinic receptor antagonist. As a quaternary ammonium (B1175870) compound, its primary molecular target is the muscarinic acetylcholine (B1216132) receptor (mAChR). These receptors are a type of G protein-coupled receptor (GPCR) involved in the parasympathetic nervous system. While there are five subtypes of muscarinic receptors (M1-M5), the therapeutic effects of etipirium iodide as an antispasmodic are chiefly attributed to its antagonism at M3 receptors located on smooth muscle cells. The positively charged quaternary nitrogen atom in etipirium's structure generally limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral actions rather than central nervous system effects. nih.gov

The interaction between a ligand like this compound and its receptor is defined by both thermodynamic and kinetic parameters. Thermodynamics, often expressed by the equilibrium dissociation constant (K_d) or its reciprocal, the association constant (K_a), describes the affinity of the drug for the receptor at equilibrium. derangedphysiology.com Kinetics, described by the association rate constant (k_on) and the dissociation rate constant (k_off), defines how quickly a drug binds to and separates from its receptor. dynamic-biosensors.com The time a drug remains bound to its target, known as residence time (RT), is critically influenced by the k_off rate and is an important determinant of the duration of action in vivo. acs.orgibmc.msk.ru

Specific binding kinetics and thermodynamics data for this compound are not extensively detailed in publicly available literature. However, the parameters for other well-characterized muscarinic antagonists that target the M3 receptor provide a framework for understanding its likely behavior. For instance, compounds with slow dissociation rates (low k_off) from the M3 receptor, such as tiotropium, exhibit a prolonged duration of action. researchgate.net The quaternization of the amino group is a molecular feature that has been shown to extend this duration of action in some muscarinic antagonists. researchgate.net

Below is a table of binding parameters for other known M3 muscarinic receptor modulators, illustrating the range of affinities and dissociation rates that characterize these interactions.

| Compound | Receptor | Association Constant (K_a) (M⁻¹) | Dissociation Rate Constant (k_off) (min⁻¹) |

| Atropine Sulfate | M3R | (3.71 ± 0.03) × 10⁴ | 14.28 ± 0.17 |

| (-)-Scopolamine Hydrochloride | M3R | (2.39 ± 0.03) × 10⁴ | 27.47 ± 0.65 |

| Pilocarpine | M3R | (2.73 ± 0.04) × 10⁴ | 10.70 ± 0.35 |

This data is for illustrative purposes from related compounds to demonstrate typical binding parameters. nih.gov Specific data for this compound is not available in the cited sources.

The principal mechanism of this compound is receptor-mediated, not direct enzymatic inhibition. However, some patent literature suggests that certain related compounds may possess acetylcholinesterase (AChE) inhibitory activity. googleapis.com AChE is the enzyme responsible for the degradation of the neurotransmitter acetylcholine in the synaptic cleft. frontiersin.org Inhibition of AChE would increase the local concentration and duration of action of acetylcholine. While this is a mechanism for some drugs, for a muscarinic antagonist like this compound, this would be a contradictory action. Its primary role is to block the effects of acetylcholine at the receptor level. Any interaction with AChE is considered secondary and not its main pharmacological mechanism.

Cellular Pathway Elucidation

The binding of an antagonist like this compound to a muscarinic receptor initiates a cascade of intracellular events, or more accurately, blocks the cascade that would normally be initiated by an agonist like acetylcholine.

The M3 muscarinic acetylcholine receptor is coupled to the Gq family of G proteins. nih.gov When an agonist binds, it causes a conformational change in the receptor, activating the Gq protein. The activated Gα_q subunit then stimulates the enzyme phospholipase C (PLC). ebi.ac.ukjax.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

As a muscarinic antagonist, this compound binds to the M3 receptor but does not induce the necessary conformational change for Gq protein activation. By occupying the receptor's binding site, it prevents acetylcholine from binding and initiating this signaling cascade. ebi.ac.uk Consequently, the production of IP3 and DAG is inhibited, and the downstream cellular effects are blocked.

The signal transduction cascade initiated by M3 receptor activation has profound effects on ion channel dynamics, primarily concerning calcium (Ca²⁺). The second messenger IP3, generated by PLC activity, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). jax.org This binding triggers the release of stored Ca²⁺ into the cytosol, rapidly increasing the intracellular calcium concentration. This rise in cytosolic Ca²⁺ is a critical signal for smooth muscle contraction.

By blocking the M3 receptor, this compound prevents the generation of IP3 and thereby inhibits the release of calcium from these intracellular stores. This inhibition of the rise in intracellular calcium is the ultimate mechanism behind its smooth muscle relaxant (spasmolytic) effects. Additionally, some muscarinic antagonists may exert a direct, albeit weaker, blocking effect on plasma membrane calcium channels, further contributing to smooth muscle relaxation. nih.gov

Comparative Mechanistic Studies with Related Compounds

The mechanism of this compound can be better understood by comparing it to related antimuscarinic agents.

Oxyphenonium: Like this compound, oxyphenonium is a quaternary ammonium anticholinergic agent. drugbank.com Its mechanism is also dual: a primary antimuscarinic effect at the receptor site and a direct musculotropic (smooth muscle relaxing) effect. drugbank.com This dual action is a common feature of this class of compounds. Both agents are used for gastrointestinal hypermotility due to their ability to inhibit smooth muscle contraction. As quaternary amines, both have limited CNS penetration.

Atropine: Atropine is a tertiary amine muscarinic antagonist and the prototypical drug of this class. Unlike this compound and oxyphenonium, atropine is uncharged and can readily cross the blood-brain barrier, leading to central nervous system effects. Mechanistically, it is a competitive, non-selective antagonist at all muscarinic receptor subtypes. This compound's action is more peripherally focused due to its charge.

Ipratropium and Tiotropium: These are also quaternary ammonium muscarinic antagonists, primarily used via inhalation for respiratory conditions. nih.govresearchgate.net A key difference highlighted in modern pharmacology is the concept of kinetic selectivity. Tiotropium, for example, exhibits a very slow dissociation from M3 receptors, providing a long duration of action that allows for once-daily dosing. researchgate.net While the specific kinetics for this compound are not well-documented, this comparison illustrates an important aspect of modern drug design in this class.

| Compound | Chemical Class | Primary Site of Action | Key Mechanistic Feature |

| This compound | Quaternary Ammonium | Peripheral (e.g., GI tract) | Muscarinic antagonist, prevents Ca²⁺ release. |

| Oxyphenonium | Quaternary Ammonium | Peripheral (e.g., GI tract) | Antimuscarinic and direct musculotropic effects. drugbank.com |

| Atropine | Tertiary Amine | Peripheral and Central | Non-selective muscarinic antagonist, crosses BBB. |

| Tiotropium | Quaternary Ammonium | Peripheral (Lungs) | Slow dissociation (long residence time) from M3 receptors. researchgate.net |

Advanced Preclinical Pharmacological Evaluation of Etipirium Iodide

Development of In Vitro Pharmacological Models

Cell-Based Assay Systems for Biological Activity Screening

While a variety of cell-based assays are utilized in drug discovery to assess biological activity, specific applications of these systems for screening Etipirium (B12819344) iodide are not detailed in the provided search results. abcam.comnih.govsartorius.comcriver.com Generally, such assays are crucial for determining a compound's effect on cellular functions like proliferation, viability, and specific signaling pathways. sartorius.comcriver.com

Organotypic and 3D Culture Models in Drug Discovery

Organotypic and 3D culture models aim to mimic the in vivo environment more closely than traditional 2D cell cultures, offering a more predictive model for drug efficacy and toxicity. nih.govmdpi.comnih.govsigmaaldrich.commdpi.com These complex systems include spheroids, organoids, and organ-on-a-chip platforms. mdpi.commdpi.comuniversiteitleiden.nl However, the literature available does not specify the use of these advanced models for the evaluation of Etipirium iodide.

Pharmacodynamic Assessments in Isolated Biological Systems

Dose-Response Relationships in Preclinical Models

Information regarding the dose-response relationships of this compound in preclinical models is not available in the provided search results. Such studies are fundamental in pharmacology to determine the potency and efficacy of a compound.

Time-Course Studies of Pharmacological Effects

No data from time-course studies detailing the onset, duration, and peak of this compound's pharmacological effects in isolated biological systems were found in the provided search results.

Sophisticated Analytical and Spectroscopic Characterization of Etipirium Iodide

Chromatographic and Separation Techniques

Chromatographic methods are fundamental for separating Etipirium (B12819344) iodide from impurities, degradation products, and matrix components. Given its ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques employed for its analysis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of quaternary ammonium (B1175870) compounds like Etipirium iodide. Due to the permanent positive charge on the nitrogen atom, reversed-phase ion-pair chromatography is the most effective HPLC mode. itwreagents.comnih.govacs.org This technique introduces an ion-pairing agent into the mobile phase, which forms a neutral, hydrophobic complex with the cationic Etipirium molecule, enabling its retention and separation on a non-polar stationary phase (e.g., C8 or C18). itwreagents.comchromatographyonline.com

The development of a stability-indicating HPLC method for analogous compounds, such as glycopyrrolate (B1671915), provides a robust framework for this compound analysis. ingentaconnect.comajpaonline.comnih.govijpbs.net Optimal separation is typically achieved using an acidic phosphate (B84403) buffer to maintain a consistent pH and an anionic ion-pairing reagent like sodium alkanesulfonate. ingentaconnect.comnih.govresearchgate.net Methanol or acetonitrile (B52724) is used as the organic modifier to control the elution strength. ingentaconnect.comajpaonline.com Detection is commonly performed using a UV detector, as the diphenylacetate moiety in this compound contains a strong chromophore. jpionline.org The wavelength of detection is often set around 222 nm to maximize sensitivity for glycopyrrolate and related structures. ijpbs.netjpionline.org

| Parameter | Typical Condition | Purpose | Reference(s) |

| Column | Reversed-Phase C8 or C18, end-capped | Provides a non-polar stationary phase for retention of the ion pair. Base-deactivated columns minimize peak tailing. | ingentaconnect.comijpbs.netjpionline.org |

| Mobile Phase A | Aqueous buffer (e.g., Potassium Dihydrogen Phosphate) | Controls pH and provides counter-ions. | ingentaconnect.comjpionline.org |

| Mobile Phase B | Organic Modifier (e.g., Methanol, Acetonitrile) | Adjusts the elution strength of the mobile phase. | ingentaconnect.comjpionline.org |

| Ion-Pair Reagent | Sodium 1-decanesulfonate (or similar alkanesulfonate) | Forms a neutral, hydrophobic ion-pair with the cationic analyte. | ingentaconnect.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for separating multiple impurities with different polarities. | ijpbs.netjpionline.org |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical columns. | ingentaconnect.comjpionline.org |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. | ingentaconnect.comnih.gov |

| Detection | UV at ~222 nm | Wavelength for maximum absorbance of the benzilate ester chromophore. | ijpbs.netjpionline.org |

Gas Chromatography (GC): Direct analysis of this compound by Gas Chromatography is not feasible due to its nature as a non-volatile salt. However, pyrolysis-gas chromatography (Py-GC), often coupled with mass spectrometry (Py-GC/MS), serves as a valuable technique for structural characterization. rsc.orgcapes.gov.br In this method, the quaternary ammonium salt is thermally degraded in the GC injection port into volatile products. nih.gov For this compound, pyrolysis would be expected to yield two primary products through nucleophilic substitution by the iodide anion: the tertiary amine (1-methyl-1-(2-(2-hydroxy-2,2-diphenylacetoxy)ethyl)pyrrolidine) and ethyl iodide. This technique can be used to confirm the identity of the quaternary ammonium cation and its substituents. researchgate.net

| Analyte | Technique | Expected Pyrolysis Products | Reference(s) |

| This compound | Pyrolysis-Gas Chromatography (Py-GC) | 1. 1-methyl-1-(2-(2-hydroxy-2,2-diphenylacetoxy)ethyl)pyrrolidine2. Ethyl iodide | rsc.orgresearchgate.netrsc.org |

Capillary Electrophoresis (CE): Capillary Electrophoresis offers a high-efficiency alternative to HPLC for the analysis of charged species like this compound. researchgate.net Capillary Zone Electrophoresis (CZE) separates ions based on their mass-to-charge ratio as they move through an electrolyte-filled capillary under an electric field. researchgate.net For enhancing selectivity and separating complex mixtures, Micellar Electrokinetic Chromatography (MEKC) can be employed. nih.govresearchgate.net In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating a pseudo-stationary phase that allows for differential partitioning of analytes. The technique has been successfully applied to the separation of anticholinergic drugs and their impurities. nih.govresearchgate.net

| Parameter | Typical Condition | Purpose | Reference(s) |

| Technique | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) | High-efficiency separation of ionic compounds. | researchgate.netnih.gov |

| Capillary | Fused-silica (e.g., 50 µm i.d.) | Standard capillary for CE separations. | researchgate.net |

| Background Electrolyte (BGE) | Borate or Phosphate buffer | Maintains pH and conductivity. | researchgate.net |

| Modifier (for MEKC) | Surfactant (e.g., SDS) and organic solvent (e.g., 1-butanol, 2-propanol) | Forms micelles for differential partitioning. | nih.govresearchgate.net |

| Voltage | +15 to +30 kV | Driving force for electrophoretic separation. | researchgate.net |

| Temperature | 25 - 30 °C | Ensures reproducible migration times. | researchgate.net |

| Detection | UV (e.g., 195-220 nm) | Direct detection of the analyte. | researchgate.net |

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). This analysis reveals information about the oxidation and reduction (redox) processes of the compound. For this compound, the electrochemical activity is primarily associated with the iodide (I⁻) anion. The organic Etipirium cation, being a saturated quaternary ammonium species, is generally electrochemically inert within the typical aqueous potential window.

The electrochemistry of the iodide ion is well-documented. pku.edu.cnnih.gov In an aqueous solution, iodide undergoes oxidation at an anode (a positive electrode) and the resulting products can be reduced back to iodide at a cathode (a negative electrode).

The primary redox reaction is the oxidation of two iodide ions to form molecular iodine (I₂): 2I⁻ ⇌ I₂ + 2e⁻

This process is often followed by a chemical reaction where the newly formed iodine reacts with another iodide ion to form the triiodide ion (I₃⁻): I₂ + I⁻ ⇌ I₃⁻

A typical cyclic voltammogram of an iodide solution shows an anodic (oxidation) peak corresponding to the formation of I₂. mdpi.comresearchgate.net On the reverse scan, one or two cathodic (reduction) peaks may be observed, corresponding to the reduction of I₃⁻ and I₂ back to I⁻. pku.edu.cn The exact potentials of these peaks depend on experimental conditions such as the electrode material (e.g., platinum, glassy carbon), pH, and scan rate. pku.edu.cnmdpi.comabechem.com

Interactive Table 3: General Electrochemical Behavior of the Iodide Anion

| Process | Reaction | Typical Potential Range (vs. SCE) | Observation in Cyclic Voltammetry |

| Oxidation | 2I⁻ → I₂ + 2e⁻ | +0.4 V to +0.6 V | Anodic Peak (Ipa) |

| Reduction | I₂ + 2e⁻ → 2I⁻ | +0.3 V to +0.5 V | Cathodic Peak (Ipc) |

| Reduction of Triiodide | I₃⁻ + 2e⁻ → 3I⁻ | Similar to I₂ reduction | Often merges with or appears as a shoulder on the I₂ reduction peak |

Note: Potentials are approximate and highly dependent on experimental conditions. nih.govmdpi.com

Radiochemical and Isotopic Tracing Methodologies

Radiochemical techniques involving isotopic labeling are powerful tools for studying the pharmacokinetics and biodistribution of compounds. This compound is an ideal candidate for radioiodination, where the stable ¹²⁷I isotope is replaced with a radioactive isotope of iodine. Several medically relevant radioisotopes of iodine are available, each with distinct properties suitable for different applications. wikipedia.org

Interactive Table 4: Key Radioisotopes of Iodine for Medical Tracing

| Isotope | Half-life | Decay Mode(s) | Primary Application |

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture (EC) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β⁺), EC | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture (EC) | Radioimmunoassays, Brachytherapy |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus (β⁻) | Radiotherapy, SPECT Imaging |

Data sourced from the National Nuclear Data Center and other nuclear science resources. wikipedia.org

The synthesis of radiolabeled this compound would involve incorporating one of these isotopes into the molecule. While specific protocols for [¹²⁴I]this compound or similar are not published, the synthesis can be achieved using established radioiodination methods. nih.govmdpi.com A common strategy is isotopic exchange, where the compound is incubated with a radioactive iodide salt (e.g., Na[¹²⁴I]). However, this method can be inefficient.

A more robust approach involves the synthesis of a suitable precursor that can be readily converted to the final radiolabeled product. For instance, an aryl stannane (B1208499) or boronic ester precursor of the Etipirium cation could be synthesized. This precursor would then undergo an electrophilic iododestannylation or similar reaction using a source of radioactive iodine. nih.gov

For example, a potential radiosynthesis could proceed as follows:

Precursor Synthesis: A non-iodinated version of the Etipirium cation with a reactive group (e.g., a tributylstannyl group on one of the phenyl rings) is synthesized.

Radioiodination: The precursor is reacted with radioactive sodium iodide (e.g., [¹²⁴I]NaI) in the presence of an oxidizing agent like Chloramine-T. This facilitates the substitution of the stannyl (B1234572) group with the radioactive iodine atom. nih.gov

Purification: The final radiolabeled [¹²⁴I]this compound is purified from the reaction mixture, typically using High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Structure Activity Relationship Sar and Structural Optimization of Etipirium Iodide Analogues

Systematic Design and Synthesis of Derivatives for SAR Exploration

The exploration of the SAR for Etipirium (B12819344) Iodide begins with the systematic design and synthesis of a series of structural analogues. The parent molecule features a distinct architecture: a cationic N-methylpyrrolidinium head, an ethyl ester linker, and a bulky 2-hydroxy-2,2-diphenylacetate group. vulcanchem.com The synthesis of derivatives allows researchers to probe the function of each of these regions.

Common strategies for creating a library of analogues for SAR studies include:

Modification of the Quaternary Ammonium (B1175870) Head: The pyrrolidinium (B1226570) ring can be altered in size (e.g., to piperidinium (B107235) or azepanium) or the N-methyl group can be substituted with larger alkyl groups (e.g., ethyl, propyl). This helps to determine the optimal size and steric requirements for receptor interaction.

Alteration of the Ester Linker: The length of the ethyl chain (-(CH₂)₂-) connecting the pyrrolidinium ring to the ester oxygen can be shortened or lengthened. This modification probes the ideal distance required between the cationic head and the ester portion of the molecule for optimal binding.

Substitution on the Phenyl Rings: The two phenyl rings can be substituted with various functional groups (e.g., halogens, alkyl, or alkoxy groups) at different positions (ortho, meta, para). These changes can influence the molecule's electronic properties, lipophilicity, and potential for additional interactions with a biological target.

Modification of the Hydroxyl Group: The tertiary hydroxyl group can be esterified or converted into an ether to assess its role as a hydrogen bond donor.

The synthesis of these new chemical entities often involves multi-step processes, such as the esterification of a modified alcohol with diphenylacetyl chloride followed by quaternization of the resulting tertiary amine with an appropriate alkyl iodide. researchgate.net

Correlation of Structural Features with Biological and Chemical Properties

Once synthesized, the analogues are evaluated to correlate specific structural changes with their biological and chemical properties. Etipirium Iodide is understood to act as a muscarinic receptor antagonist, a mechanism common to many quaternary ammonium compounds used as spasmolytics. vulcanchem.com The positively charged nitrogen is believed to interact with an anionic site on the receptor, while other parts of the molecule engage in hydrophobic and hydrogen bonding interactions.

The following data table illustrates the principles of how structural modifications in hypothetical analogues could influence a key biological property, such as receptor binding affinity.

| Analogue Modification (Relative to this compound) | Structural Feature Changed | Anticipated Impact on Receptor Binding Affinity | Rationale |

|---|---|---|---|

| N-ethyl instead of N-methyl on pyrrolidinium ring | Quaternary Ammonium Head | Potentially Decreased | Increased steric bulk at the cationic head may hinder optimal fit within the receptor's binding pocket. |

| Propyl linker instead of ethyl linker | Ester Linker Chain | Likely Decreased | Altering the optimal spacing between the cationic head and the bulky diphenylacetate group can disrupt key binding interactions. |

| Replacement of one phenyl ring with a cyclohexyl ring | Bulky Hydrophobic Group | Decreased | Loss of π-π stacking interactions with aromatic amino acid residues in the receptor site. |

| Esterification of the hydroxyl group (e.g., to an acetate) | Hydrogen Bonding Group | Significantly Decreased | Removal of a critical hydrogen bond donor group, preventing a key interaction with the receptor. |

| Para-chloro substitution on one phenyl ring | Bulky Hydrophobic Group | Potentially Increased | The electron-withdrawing nature and lipophilicity of the chloro group may lead to more favorable hydrophobic or halogen-bond interactions. |

This table is for illustrative purposes to demonstrate SAR principles.

Identification of Pharmacophores and Key Structural Motifs

Through SAR studies, the essential structural features required for biological activity—the pharmacophore—can be identified. For this compound and its class of anticholinergic agents, the pharmacophore consists of several key motifs:

A Cationic Center: The quaternary nitrogen atom carries a permanent positive charge, which is crucial for the initial electrostatic interaction with an anionic residue (like aspartate) in the muscarinic receptor. vulcanchem.com

Hydrophobic/Aromatic Regions: The two phenyl rings provide large, non-polar surfaces that engage in hydrophobic and van der Waals interactions with the receptor, contributing significantly to binding affinity.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group serves as a hydrogen bond acceptor.

A Hydrogen Bond Donor: The tertiary hydroxyl group is a key hydrogen bond donor.

The spatial arrangement of these four points is critical. The distance and orientation between the cationic head, the hydrogen-bonding groups, and the hydrophobic rings must be precise for the molecule to fit effectively into the receptor's binding site.

Computational Chemistry in Rational Design of this compound Analogues

Modern drug discovery heavily relies on computational chemistry to rationally design and screen potential drug candidates before their costly and time-consuming synthesis. wiley.com This approach, known as computer-aided drug design (CADD), is instrumental in optimizing lead compounds like this compound. uran.ua

The process typically involves several computational techniques:

Molecular Modeling: Building accurate three-dimensional models of this compound analogues.

Pharmacophore Modeling: Creating a 3D electronic and steric map of the key pharmacophore features identified from SAR studies. This model can then be used to rapidly screen large virtual libraries of compounds to find molecules that match the pharmacophore. uran.ua

Molecular Docking: Simulating the interaction between a potential analogue and a model of its biological target (e.g., the muscarinic receptor). These simulations predict the preferred binding orientation and calculate a "docking score," which estimates the binding affinity. nih.gov This allows chemists to prioritize analogues that are predicted to bind most strongly.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate physicochemical properties of the analogues (such as lipophilicity, electronic properties, and molecular size) with their experimentally measured biological activity. collaborativedrug.com A robust QSAR model can predict the activity of newly designed, unsynthesized compounds.

By using these computational tools, researchers can efficiently navigate the vast chemical space of possible this compound analogues, focusing laboratory efforts on synthesizing only the most promising candidates, thereby accelerating the drug discovery and optimization process. aaai.org

Theoretical and Computational Investigations of Etipirium Iodide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, which apply quantum mechanics to chemical systems, are instrumental in understanding the electronic structure and properties of molecules like etipirium (B12819344) iodide. northwestern.edu These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) has become a important method for simulating molecular systems in both periodic and non-periodic forms. imperial.ac.uk It is a computational approach that allows for the study of the electronic structure of many-body systems. mdpi.com DFT is used to predict a wide range of molecular properties, including electronic and molecular characteristics. journaljmsrr.com

For etipirium iodide, DFT simulations have been employed to predict its dipole moment, which is approximately 5.2 D. vulcanchem.com This value is consistent with the molecule's structure, featuring a polar quaternary ammonium (B1175870) and a hydroxyl group. vulcanchem.com These polar characteristics contribute to its solubility in polar solvents. vulcanchem.com The electronic chemical potential, electrophilicity, and nucleophilicity are among the global reactivity indices that can be derived from DFT calculations. mdpi.com

Table 1: Predicted Collision Cross-Section (CCS) Values for Etipirium Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 341.19853 | 181.2 |

| [M+Na]⁺ | 363.18047 | 194.3 |

| [M+NH₄]⁺ | 358.22507 | 190.8 |

| [M+K]⁺ | 379.15441 | 188.0 |

Data derived from computational models. vulcanchem.com

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods are computational chemistry methods based on quantum mechanics. arxiv.org These "from the beginning" calculations are crucial for understanding reaction mechanisms where experimental data may be scarce. csic.esrsc.org For instance, ab initio studies have been used to investigate the reaction of ozone with aqueous iodide, providing thermodynamic data for previously proposed reactions and exploring the structures and energetics of key intermediates. csic.esrsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target. nih.gov

Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target. ijariie.com This method is a cornerstone of computer-aided drug design (CADD). nih.gov The process involves identifying the optimal fit between two molecules, which is crucial for understanding the physicochemical interactions at an atomic level. nih.gov

While specific docking studies for this compound are not detailed in the provided results, the mechanism of action for similar antihaemorrhagic agents involves the modulation of vascular smooth muscle contraction through muscarinic receptor antagonism. vulcanchem.com The positively charged nitrogen in this compound likely interacts with anionic phospholipid head groups in cell membranes. vulcanchem.com Molecular docking could be used to model this interaction, predicting the binding pose and affinity of this compound to its target receptor.

Conformational Flexibility and Binding Site Analysis

The flexibility of both the ligand and the target protein is a critical factor in molecular recognition. plos.org Proteins are not rigid structures and can adopt multiple conformations. uoregon.edu Understanding the conformational flexibility of a target's binding site is essential for accurate docking and drug design. nih.gov

Molecular dynamics simulations can be used to explore the conformational space of a protein's binding pocket. plos.org For this compound, analyzing the conformational flexibility of its potential binding sites on receptors would provide insights into how the molecule is recognized and the structural changes that may occur upon binding. nih.gov This is particularly relevant as the binding of a ligand can either be an "induced fit" or a "conformational selection" process. plos.org

Computational Approaches to Supramolecular Chemistry and Complex Formation

Computational supramolecular chemistry utilizes computational methods to understand and predict the behavior of complex molecular systems formed through non-covalent interactions. numberanalytics.com This field is significant for designing novel materials and understanding biological processes. numberanalytics.com

Emerging Research Frontiers and Future Directions for Etipirium Iodide

Integration of Omics Technologies in Mechanistic Research

The precise mechanisms of action for many pharmaceutical compounds, including Etipirium (B12819344) iodide, are often not fully understood through classical pharmacological assays alone. The advent of "omics" technologies offers a powerful, systems-level approach to unravel the complex molecular interactions of drugs within a biological system. humanspecificresearch.orgnashbio.com The integration of these high-throughput methods is a critical future direction for elucidating the complete biological profile of Etipirium iodide.

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive analysis of the changes occurring at various molecular levels in response to a drug. humanspecificresearch.orgfrontiersin.org For this compound, which is understood to act as a muscarinic receptor antagonist, these technologies can offer unprecedented detail.

Potential Applications of Omics in this compound Research:

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can determine how this compound alters gene expression in target cells. This could reveal downstream signaling pathways that are activated or inhibited following receptor blockade, providing a more dynamic picture of its mechanism. mdpi.com

Metabolomics: This technology analyzes the complete set of small-molecule metabolites. It can be used to map the metabolic perturbations that occur in cells or tissues following treatment with this compound, offering insights into the functional consequences of its action. mdpi.com

Multi-Omics Integration: The true power lies in combining these datasets. nashbio.com An integrated approach could build a comprehensive model of how this compound functions, from initial receptor binding (proteomics) to changes in gene expression (transcriptomics) and subsequent alterations in cellular metabolism (metabolomics). This holistic view is essential for identifying novel biomarkers of drug response and for the development of more targeted therapies. nashbio.combiobide.com

By employing these advanced techniques, researchers can move beyond a simple receptor-antagonist model to a detailed, network-level understanding of this compound's biological impact. frontiersin.org

Exploration of this compound in Materials Science and Optoelectronics

A compelling future direction for this compound research is its exploration in fields entirely separate from medicine, such as materials science and optoelectronics. The unique chemical structure of this compound, which combines a quaternary ammonium (B1175870) cation with an iodide anion, makes it an intriguing candidate for the development of novel functional materials. samaterials.com

The field of materials science has seen significant interest in iodide-containing compounds, particularly for optoelectronic applications like solar cells and light-emitting devices. aimspress.comresearchgate.net Much of this research has focused on hybrid organic-inorganic perovskites and coordination polymers where the iodide anion plays a crucial role in the material's electronic and optical properties. rsc.orgacs.org

Potential Applications in Materials Science:

Component in Novel Perovskite-like Structures: The Etipirium cation could be investigated as the organic component in hybrid perovskite-type materials. The size, shape, and charge distribution of the cation are critical factors in determining the final structure and stability of these materials.

Dopant for Conductive Polymers: Iodine and iodide compounds have been successfully used as dopants to increase the electrical conductivity of various polymers, such as polyaniline and polyacetylene. kashanu.ac.irwikipedia.org Doping these polymers with this compound could modulate their electronic properties, potentially leading to new semiconducting or conducting materials for flexible electronics or sensors. aimspress.com

Coordination Polymers: Copper(I) iodide is a common building block for creating coordination polymers with interesting photophysical and electronic properties. rsc.orgacs.org The this compound salt could be used in similar syntheses to create new multidimensional structures with unique characteristics.

While no research has been published on this compound in these specific applications, the extensive work on similar iodide-based materials provides a strong rationale for future investigation. samaterials.comacdlabs.com Such studies would represent a significant shift in the application of this compound, opening up possibilities in advanced electronics and energy materials.

Development of Advanced Analytical Platforms

As the applications for this compound potentially expand, the need for advanced, sensitive, and robust analytical methods for its detection and quantification becomes paramount. This compound is a quaternary ammonium compound (QAC), a class of molecules that can be challenging to analyze due to their tendency to adsorb to surfaces. plos.org Future research should focus on developing and optimizing state-of-the-art analytical platforms for this specific compound.

Current advanced methods for analyzing QACs and iodides provide a strong foundation for this work. fera.co.uksciopen.com

Table 1: Advanced Analytical Techniques for Quaternary Ammonium and Iodide Compounds

| Analytical Technique | Principle | Typical Application/Advantage |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties, followed by highly selective and sensitive mass-based detection. plos.orgfera.co.uk | Considered the gold standard for quantifying low levels of QACs in complex matrices like food and environmental samples. plos.orgsciopen.com |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Uses a high-temperature plasma to ionize the sample, allowing for extremely sensitive elemental analysis. | Ideal for quantifying the total iodine content with very low detection limits, but does not identify the molecular form. |

| Ion Chromatography (IC) | A form of liquid chromatography that separates ions and polar molecules based on their charge. | Useful for the specific quantification of the free iodide anion (I⁻) in a sample. wikipedia.org |

| High-Resolution Mass Spectrometry (e.g., ToF-MS) | Measures mass with very high accuracy, allowing for the determination of elemental formulas and identification of unknown compounds. nih.gov | Powerful for structural elucidation and identifying transformation products of this compound in environmental or biological systems. nih.gov |

Future work should aim to develop a validated method, likely based on LC-MS/MS, that can simultaneously quantify the intact Etipirium cation and the iodide anion. This would be invaluable for pharmacokinetic studies, environmental monitoring, and quality control in materials science applications. Furthermore, exploring techniques like ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) could overcome the analytical challenges associated with the polarity of QACs. cabidigitallibrary.org

Multidisciplinary Approaches in this compound Research

The future exploration of this compound's full potential is not confined to a single scientific discipline. Instead, its advancement will be driven by multidisciplinary research that integrates expertise from diverse fields. bookpi.orgepua.online This collaborative approach is essential for tackling the complex challenges and opportunities presented by the emerging research frontiers discussed above. mdpi.com

Synergies in Multidisciplinary Research:

Pharmacology and Bioinformatics: To fully leverage omics data for mechanistic studies, collaboration between pharmacologists, who understand the biological systems, and bioinformaticians, who can analyze and interpret large datasets, is crucial. drugdiscoverytrends.com

Chemistry and Materials Science: The development of new materials based on this compound requires a partnership between synthetic chemists, who can modify the molecule, and materials scientists, who can characterize the properties of the resulting polymers or crystals and fabricate them into devices. rsc.org

Analytical Chemistry and Environmental Science: Assessing the environmental fate and potential impact of this compound would necessitate joint efforts between analytical chemists, developing sensitive detection methods, and environmental scientists, studying its behavior in ecosystems. frontiersin.org

By fostering these interdisciplinary collaborations, the scientific community can accelerate progress, leading to innovative solutions and a more comprehensive understanding of this compound. mdpi.comrsc.org This integrated strategy ensures that discoveries in one area can inform and inspire advancements in others, maximizing the scientific and technological impact of future research. drugdiscoverytrends.com

Q & A

Advanced Research Question: How can synthetic pathways for this compound be optimized to enhance yield while minimizing side-product formation?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., solvent polarity, temperature gradients). Use response surface methodology to identify optimal conditions .

- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediate byproducts .

- Computational modeling : Simulate reaction mechanisms using density functional theory (DFT) to predict energy barriers and side-reaction pathways .

Basic Research Question: What analytical techniques are most reliable for characterizing this compound’s stability under varying environmental conditions?

Answer:

- Accelerated stability testing : Expose samples to elevated temperatures, humidity, or light, and monitor degradation via HPLC or X-ray diffraction (XRD) .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds.

- Data standardization : Report degradation metrics (e.g., half-life, activation energy) using International Council for Harmonisation (ICH) guidelines .

Advanced Research Question: How can contradictory data on this compound’s degradation mechanisms be resolved?

Answer:

- Multi-modal analysis : Combine spectroscopic (UV-Vis, NMR), chromatographic (HPLC), and microscopic (SEM) data to cross-validate degradation pathways .

- Meta-analysis : Systematically review conflicting studies to identify methodological disparities (e.g., sample preparation, instrumentation sensitivity) .

- Collaborative verification : Replicate experiments in independent labs using harmonized protocols to isolate context-specific variables .

Basic Research Question: What ethical considerations apply to in vitro or in vivo studies involving this compound?

Answer:

- Ethical frameworks : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure studies align with institutional review board (IRB) standards .

- Toxicity screening : Conduct preliminary cytotoxicity assays (e.g., MTT tests on cell lines) before advancing to animal models .

Advanced Research Question: How can researchers design dose-response studies for this compound while addressing interspecies variability?

Answer:

- Allometric scaling : Use body surface area or metabolic rate comparisons to extrapolate doses between species .

- Pharmacokinetic modeling : Develop compartmental models to predict tissue-specific biodistribution and clearance rates .

Basic Research Question: How should researchers structure a literature review to contextualize this compound’s pharmacological potential?

Answer:

Advanced Research Question: What strategies mitigate publication bias in meta-analyses of this compound’s efficacy?

Answer:

- Grey literature inclusion : Incorporate preprints, conference abstracts, and negative-result databases to counterbalance selective reporting .

- Statistical corrections : Apply trim-and-fill analysis or Egger’s regression to detect and adjust for bias .

Basic Research Question: What are the key parameters for designing a robust experimental protocol for this compound?

Answer:

Advanced Research Question: How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.